5-Methyl-2-(tributylstannyl)pyridine (CAS 189195-41-3) is an organostannane reagent primarily utilized in palladium-catalyzed Stille cross-coupling reactions. Its core function is to serve as a nucleophilic building block for the efficient introduction of the 5-methylpyridin-2-yl moiety, a common structural motif in medicinal chemistry and materials science. Unlike many other reactive organometallic compounds, organostannanes like this one generally exhibit good stability towards air and moisture and are compatible with a wide range of functional groups, allowing for their use under mild reaction conditions.
Substituting 5-Methyl-2-(tributylstannyl)pyridine with a seemingly equivalent boronic acid or ester for a Suzuki coupling is a common consideration but often leads to significantly lower process efficiency. The Stille reaction is frequently more reliable and higher-yielding for coupling nitrogen-containing heterocycles like pyridine, where boronic acids can exhibit lower performance due to catalyst inhibition or undesirable side reactions involving the nitrogen lone pair. Furthermore, the electronic contribution of the 5-position methyl group modifies the reactivity of the pyridine ring compared to the unsubstituted parent compound, 2-(tributylstannyl)pyridine. This electron-donating group can influence the kinetics of the catalytic cycle, making this specific isomer non-interchangeable in highly optimized or sensitive synthetic steps where reaction rate and yield are critical.
In a direct comparison of methods for coupling a pyridine moiety to a diazocine core, the Stille reaction demonstrated significantly higher process efficiency than the Suzuki coupling. While the Suzuki reaction with the corresponding boronic acid derivative yielded only 57-66%, the Stille coupling achieved excellent yields of 90-94% under optimized conditions.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 90–94% (Stille coupling with pyridine derivative) |
| Comparator Or Baseline | 57–66% (Suzuki coupling with corresponding pyridine boronic acid) |
| Quantified Difference | Yield increase of up to 37 percentage points, representing a >1.5x improvement in product output. |
| Conditions | Palladium-catalyzed cross-coupling of a stannylated or borylated diazocine with a halopyridine. |
For procurement in process chemistry, a ~30% absolute yield difference directly impacts raw material cost, throughput, and purification expenses, making the Stille reagent the more economically viable choice for this class of transformation.
The performance gap between Stille and Suzuki couplings widens with substrates containing functional groups or heterocycles known to coordinate with the catalyst. In the synthesis of various bi-aryl systems, coupling partners with free electron pairs, such as aryl aldehydes, esters, and furan heterocycles, resulted in low to moderate yields (39-59%) via Suzuki coupling. In contrast, the Stille reaction provided consistently high yields (80-91%) with the same substrates, demonstrating superior functional group tolerance and process reliability.
| Evidence Dimension | Reaction Yield with Coordinating Substrates |
| Target Compound Data | 80-91% (Stille coupling) |
| Comparator Or Baseline | 39-59% (Suzuki coupling) |
| Quantified Difference | Yields are consistently 30-40+ percentage points higher with the Stille methodology. |
| Conditions | Palladium-catalyzed cross-coupling involving aryl aldehydes, esters, and furan heterocycles. |
This demonstrates lower sensitivity to catalyst inhibition, making this Stille reagent a more robust and predictable choice for complex syntheses involving diverse, potentially coordinating functional groups.
This specific reagent has been successfully employed as a key building block in the synthesis of novel tricyclic chemotypes for M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs). The synthesis of a biaryl analog was accomplished utilizing a Stille cross-coupling reaction with this reagent, demonstrating its utility in constructing complex, biologically active molecules for neuroscience drug discovery programs. The successful use in this context underscores its compatibility with the advanced intermediates and functional groups typical of late-stage pharmaceutical synthesis.
| Evidence Dimension | Application in Synthesis |
| Target Compound Data | Successfully used as a precursor in the Stille cross-coupling synthesis of a biaryl M4 PAM intermediate. |
| Comparator Or Baseline | Not applicable (demonstrates successful use case). |
| Quantified Difference | Not applicable. |
| Conditions | Stille cross-coupling to form a key intermediate (compound 21) in the synthesis of novel M4 PAMs. |
For buyers in pharmaceutical R&D, this provides evidence of the compound's proven utility and compatibility in constructing complex, high-value molecular scaffolds relevant to current therapeutic targets.
This reagent is the indicated choice when the synthetic route requires the coupling of a 5-methylpyridine unit to another aromatic or heterocyclic ring, particularly when alternative Suzuki coupling protocols provide unsatisfactory yields (e.g., below 70%). Its demonstrated superiority in forming biaryl links to pyridine makes it ideal for maximizing material throughput and simplifying purification.
When developing synthetic routes for complex targets that contain aldehydes, esters, or other coordinating heterocycles, this Stille reagent provides a more robust and reliable coupling process. Its lower susceptibility to catalyst inhibition compared to boronic acid reagents ensures more predictable and higher-yielding outcomes, reducing the risk of costly failed reactions in late-stage synthesis.
As a validated precursor for advanced M4 PAMs, this compound is a strategic choice for research programs targeting muscarinic receptors for the treatment of schizophrenia and other neurological disorders. Its use simplifies the reliable installation of the required 5-methyl-2-pyridyl fragment onto complex core structures.
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